molecular formula C6H3FINO2 B1357461 2-Fluoro-4-iodo-1-nitrobenzene CAS No. 2996-31-8

2-Fluoro-4-iodo-1-nitrobenzene

Cat. No.: B1357461
CAS No.: 2996-31-8
M. Wt: 267 g/mol
InChI Key: UVJQZMONVWFIHE-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-1-nitrobenzene is an organic compound with the molecular formula C6H3FINO2 It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Fluoro-4-iodobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-1-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-iodo-1-nitrobenzene is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Exploration of its derivatives for pharmaceutical applications, including potential anti-cancer and anti-inflammatory agents.

    Industry: Use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-1-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. The fluoro and iodo substituents also play a role in directing electrophilic substitution reactions and stabilizing intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-chloro-1-nitrobenzene
  • 2-Fluoro-4-bromo-1-nitrobenzene
  • 2-Fluoro-4-iodo-1-aminobenzene

Uniqueness

2-Fluoro-4-iodo-1-nitrobenzene is unique due to the presence of both fluorine and iodine substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

2-fluoro-4-iodo-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJQZMONVWFIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598224
Record name 2-Fluoro-4-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2996-31-8
Record name 2-Fluoro-4-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-iodonitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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